molecular formula C8H11NS B1621780 3-(Dimethylamino)thiophenol CAS No. 33284-28-5

3-(Dimethylamino)thiophenol

Cat. No. B1621780
CAS RN: 33284-28-5
M. Wt: 153.25 g/mol
InChI Key: XYWGNQJVOOIWCL-UHFFFAOYSA-N
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Description

3-(Dimethylamino)thiophenol is a biochemical used for proteomics research . It has a molecular formula of C8H11NS and a molecular weight of 153.24 .


Synthesis Analysis

The synthesis of thiophene derivatives, including 3-(Dimethylamino)thiophenol, often involves reactions such as the Gewald synthesis . This process involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)thiophenol has been studied and documented . The compound has a monoclinic crystal structure with a molecular formula of C9H11NOS .


Chemical Reactions Analysis

3-(Dimethylamino)thiophenol can undergo various chemical reactions. For instance, it can be labeled with a novel fluorescence derivatizing agent, 9-(2-iodoethyl)acridone (IEA), for the simultaneous determination of six thiophenols .

Scientific Research Applications

Synthesis and Characterization

3-(Dimethylamino)thiophenol has been utilized as a starting material in various synthetic pathways, leading to the creation of structurally diverse chemical libraries. For instance, it reacts with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. The compound also undergoes exchange reactions with different amines, contributing to the synthesis of compounds with potential biological activity (Roman, 2013).

Polymerization Processes

In polymer science, derivatives of 3-(Dimethylamino)thiophenol have shown efficacy in controlling free-radical polymerization processes. For example, 4,4-bis(dimethylamino)thiobenzophenone, a commercially available thioketone, has been demonstrated to effectively control butyl acrylate polymerization at elevated temperatures, providing insights into the kinetics of such reactions and the potential for creating polymers with desired properties (Junkers et al., 2007).

Photochemistry and Electron Transfer

The study of photochemical properties and electron transfer processes of compounds related to 3-(Dimethylamino)thiophenol contributes to understanding their potential applications in fields such as photophysics and photoinduced electron transfer reactions. For example, the photochemistry of β-(dimethylamino)propiophenone in aqueous solvents has been investigated, highlighting the charge-transfer interactions and the formation of biradical zwitterions, which are key intermediates in the observed photochemical transformations (Encinas & Scaiano, 1979).

Electrocatalytic Applications

Compounds containing the dimethylamino functional group have been explored for their electrocatalytic properties. For instance, a chemically modified electrode based on a phenothiazine derivative demonstrated catalytic activity in the electrochemical oxidation of reduced nicotinamide adenine dinucleotide (NADH), an essential coenzyme in biological redox reactions. This kind of research opens up possibilities for the development of new electrochemical sensors and catalytic systems that could be applied in various analytical and bioanalytical contexts (Persson, 1990).

Safety and Hazards

While specific safety and hazard information for 3-(Dimethylamino)thiophenol is not available in the retrieved papers, general safety measures for handling similar compounds include using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

3-(dimethylamino)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-9(2)7-4-3-5-8(10)6-7/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWGNQJVOOIWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374370
Record name 3-(Dimethylamino)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)thiophenol

CAS RN

33284-28-5
Record name 3-(Dimethylamino)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33284-28-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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